molecular formula C9H13N3O2S B5635847 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-2-butenamide

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-2-butenamide

Cat. No. B5635847
M. Wt: 227.29 g/mol
InChI Key: DTTVRFVREBNQFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of thiadiazole derivatives, including those similar to N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methyl-2-butenamide, involves reactions that yield compounds with notable biological activities. For instance, the reaction of 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride with N′-tert-Butyl-3-methoxylbenzohydrazine leads to compounds with good fungicide activity against Sclerotinia sclerotiorum and insecticidal activity against Plutella xylostella L (Huang et al., 2011).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by non-planarity of all rings within the compound, as determined by X-ray diffraction analysis. This structural characteristic is crucial for understanding the compound's interactions and biological activities (Huang et al., 2011).

Chemical Reactions and Properties

Thiadiazole derivatives exhibit a range of chemical reactions, leading to diverse biological activities. Their synthesis often involves cycloaddition and cyclization reactions, which are pivotal for forming the thiadiazole ring, a core structure that impacts their chemical behavior and potential biological effects (Huang et al., 2011).

Physical Properties Analysis

The physical properties of thiadiazole derivatives, including melting points, solubility, and crystal structure, significantly influence their chemical stability and reactivity. These properties are determined through analytical techniques such as single-crystal X-ray diffraction, which provides detailed insights into the compound's geometry and intermolecular interactions (Huang et al., 2011).

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives, such as reactivity, electronic structure, and potential for hydrogen bonding, are critical for their application in various fields. Studies employing spectroscopic methods, including IR and NMR, alongside theoretical calculations, offer comprehensive insights into these properties, facilitating the understanding of their mechanisms of action and potential uses (Huang et al., 2011).

properties

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methylbut-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S/c1-6(2)4-7(13)10-9-12-11-8(15-9)5-14-3/h4H,5H2,1-3H3,(H,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTTVRFVREBNQFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=NN=C(S1)COC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)-3-methylbut-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.